Dansylamidoethyl methanethiosulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKELPZYUWUFQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391288 | |
| Record name | Dansylamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355115-41-2 | |
| Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansylamidoethyl methanethiosulfonate typically involves the reaction of dansyl chloride with 2-aminoethyl methanethiosulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in batches and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dansylamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, particularly thiol groups in proteins, to form stable thioether bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include thiol-containing compounds such as cysteine residues in proteins.
Solvents: Organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) are frequently used.
Bases: Triethylamine is a common base used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically dansylated proteins or peptides, which are useful in various biochemical assays .
Scientific Research Applications
Protein Structure and Function Studies
DMS is extensively used in the study of protein folding and conformational changes. By reacting with cysteine residues, DMS can facilitate the investigation of protein dynamics through fluorescence measurements.
Case Study: Ion Channel Proteins
- DMS has been employed in the "Substituted Cysteine Accessibility Method" (SCAM) to study ion channels like the muscle acetylcholine receptor and NMDA receptors. The introduction of DMS at specific cysteine sites allowed researchers to monitor conformational changes during ion channel activation and modulation .
Real-Time Monitoring of Protein Dynamics
The fluorescent properties of DMS enable real-time monitoring of conformational changes in proteins. When coupled with introduced cysteines, the fluorescence intensity can provide insights into molecular motion and interactions.
Data Table: Fluorescence Properties
| Compound | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|
| DMS | 340 | 530 |
This table illustrates the excitation and emission characteristics of DMS, highlighting its utility in fluorescence-based assays .
Drug Development and Screening
DMS is also utilized in drug discovery processes where understanding drug-receptor interactions is critical. The ability to label specific residues allows researchers to map binding sites and study allosteric modulation.
Case Study: NMDA Receptor Studies
- In investigations involving NMDA receptors, DMS was used to label cysteines at the receptor's binding sites, facilitating studies on how different ligands affect receptor activity .
Future Directions and Potential Applications
The versatility of DMS suggests several future applications:
- Biomolecular Imaging : Enhanced imaging techniques could leverage DMS for tracking biomolecules in live cells.
- Therapeutic Targeting : Understanding protein interactions via DMS could lead to novel therapeutic strategies for diseases involving misfolded proteins.
Mechanism of Action
The mechanism of action of Dansylamidoethyl methanethiosulfonate involves its ability to form covalent bonds with thiol groups in proteins. This interaction leads to the formation of stable thioether bonds, which can modulate the conformation and activity of the target proteins . The compound’s fluorescent properties also make it useful for tracking and studying these interactions in real-time .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanethiosulfonate (MTS) reagents are widely used in protein biochemistry for cysteine modification. Below is a comparative analysis of Dansylamidoethyl methanethiosulfonate with structurally and functionally related compounds:
Table 1: Key Properties of this compound and Analogous MTS Reagents
Structural and Functional Differences
- Fluorescence: this compound and Texas Red-2-sulfonamidoethyl MTS are unique among MTS reagents for their fluorophores. The dansyl group emits at shorter wavelengths (~525 nm), making it suitable for standard FITC filter sets, whereas Texas Red’s red emission (~615 nm) minimizes cellular autofluorescence . Non-fluorescent MTS reagents (e.g., MTSEA, MTSET) require secondary labeling for detection .
- Charge : MTSEA and MTSET carry positive charges, enabling them to target negatively charged regions in proteins (e.g., ion channel pores), while MTSES and Texas Red derivatives are anionic, ideal for positively charged environments . This compound is neutral, favoring membrane penetration and modification of buried thiols .
- Reactivity : All MTS reagents react with thiols via nucleophilic substitution, but steric effects from bulky groups (e.g., dansyl, Texas Red) may slow reaction kinetics compared to smaller analogs like MTSEA .
Research Findings
- ENaC Channel Studies : MTSET and MTSES were used to identify pore-lining residues in epithelial sodium channels (ENaC), revealing charge-dependent gating mechanisms .
- ACh Receptor Mapping : this compound demonstrated rapid labeling of cysteine-substituted residues in the ACh receptor, confirming its utility in real-time structural studies .
- Lactose Permease Dynamics : The neutral charge of this compound allowed modification of hydrophobic transmembrane cysteines, elucidating substrate transport mechanisms .
Biological Activity
Dansylamidoethyl methanethiosulfonate (MTS-Dansyl) is a compound belonging to the class of methanethiosulfonate (MTS) reagents, which are widely used in biochemical research for modifying thiol groups in proteins. This article provides a comprehensive overview of the biological activity of MTS-Dansyl, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 355115-41-2
- Molecular Weight : 388.53 g/mol
- Structure : MTS-Dansyl features a dansyl fluorophore attached to a methanethiosulfonate moiety, which allows it to react specifically with free thiols in proteins.
MTS reagents like MTS-Dansyl react with sulfhydryl groups in proteins to form stable thioether bonds. The reaction is characterized by:
- High Reactivity : MTS-Dansyl exhibits a high intrinsic reactivity with thiols, allowing for rapid modification under physiological conditions .
- Site-Specific Modification : The ability to introduce dansyl groups at specific cysteine residues enables the study of protein conformational changes and dynamics .
- Fluorescent Properties : The dansyl group provides fluorescence, facilitating real-time monitoring of protein interactions and structural changes through techniques such as fluorescence resonance energy transfer (FRET) 6.
Biological Applications
MTS-Dansyl is utilized in various biological contexts, including:
- Ion Channel Studies : Researchers employ MTS-Dansyl to investigate the gating mechanisms of ion channels by modifying cysteine residues that are accessible during different conformational states . This has been crucial in understanding how changes in voltage or ligand binding affect channel activity.
- Protein Folding and Dynamics : By selectively labeling thiols in proteins, MTS-Dansyl can help elucidate folding pathways and conformational changes during enzymatic reactions or signal transduction processes .
Case Studies
Several studies have highlighted the utility of MTS-Dansyl in biological research:
-
Ion Channel Gating Mechanisms :
- A study demonstrated that MTS-Dansyl could be used to probe the accessibility of cysteine residues in voltage-gated sodium channels. The findings indicated that the conformational state of the channel significantly influenced the modification rates by MTS reagents, providing insights into gating dynamics .
- Protein Conformational Changes :
- Real-Time Monitoring of Protein Interactions :
Summary Table of Key Findings
Q & A
Q. What is the mechanism of thiol-specific labeling by dansylamidoethyl methanethiosulfonate (MTS-Dansyl) in protein studies?
MTS-Dansyl reacts selectively with cysteine thiol groups (-SH) to form mixed disulfide bonds, enabling site-specific fluorescent labeling. This reaction occurs rapidly under physiological conditions (pH 7–8, 25°C), making it ideal for probing solvent-accessible cysteine residues in proteins like ion channels or transporters . Methodological Note: Optimize reaction time (typically 10–30 minutes) and molar excess (5–10× reagent-to-protein ratio) to avoid over-labeling. Confirm labeling efficiency via fluorescence spectroscopy or SDS-PAGE with UV visualization.
Q. How is MTS-Dansyl applied to study ion channel conformational dynamics?
MTS-Dansyl is used to label cysteine-substituted residues in proteins like GABAA or acetylcholine receptors. Fluorescence quenching or shifts in emission maxima (e.g., dansyl group: λex 340 nm, λem 520 nm) reflect local environmental changes during channel gating or ligand binding . Example Protocol:
| Parameter | Condition |
|---|---|
| Protein concentration | 1–5 µM |
| Reaction buffer | PBS, pH 7.4 |
| Incubation time | 20 min, 25°C |
| Quenching agent | 10 mM DTT (post-labeling) |
Q. What safety precautions are critical when handling MTS-Dansyl?
MTS-Dansyl is light-sensitive and reacts exothermically with thiols. Use PPE (nitrile gloves, UV-protective goggles) and conduct reactions in a fume hood. Degraded reagents may release toxic sulfonic acids; discard via regulated chemical waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data on MTS-Dansyl labeling efficiency in membrane proteins?
Discrepancies often arise from cysteine accessibility differences due to protein folding or lipid bilayer interactions. Validate labeling sites via:
Q. What strategies mitigate fluorescence interference in MTS-Dansyl-based structural studies?
Dansyl’s environmental sensitivity can complicate data interpretation. Solutions include:
- Dual-labeling : Pair MTS-Dansyl with a FRET-compatible probe (e.g., TAMRA-MTS) to cross-validate distance changes .
- Site-directed mutagenesis : Replace nearby tryptophan/tyrosine residues to reduce inner-filter effects.
- Time-resolved measurements : Use stopped-flow systems to capture rapid conformational shifts .
Q. How does MTS-Dansyl compare to spin-labeling reagents (e.g., MTSL) in probing protein dynamics?
While MTSL enables EPR spectroscopy for high-resolution structural data, MTS-Dansyl provides real-time fluorescence readouts of dynamic processes. Combined approaches (e.g., DEER-EPR + fluorescence quenching) can correlate structural and functional changes in multi-domain proteins .
Methodological Challenges and Innovations
Designing experiments to study solvent accessibility in lactose permease using MTS-Dansyl
- Step 1 : Introduce single cysteine mutations at predicted substrate-binding sites (e.g., helices IV and V).
- Step 2 : Label with MTS-Dansyl under substrate-saturated vs. apo conditions.
- Step 3 : Measure fluorescence polarization to detect substrate-induced steric hindrance or conformational flexibility .
Interpreting contradictory labeling results in redox-sensitive proteins
Artifacts may arise from disulfide bond scrambling or partial oxidation. Address this by:
- Pre-treating with TCEP (tris(2-carboxyethyl)phosphine) to maintain reducing conditions.
- Including negative controls (cysteine-null mutants) to rule out non-specific labeling .
Data Presentation Guidelines
Best practices for reporting fluorescence-based MTS-Dansyl data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
